In Vivo Hyperlipidemic Potency: CDS vs. CDP and CDO in Murine Model
In a 4-week study on C57BL/6J mice, 3-MCPD stearate diester (CDS) at a dose of 16.5 μmol/kg/day significantly increased serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C), as well as liver triglycerides (TG) and total cholesterol (TC), compared to vehicle control. The magnitude of increase was comparable to that observed for palmitate (CDP) and oleate (CDO) diesters under identical conditions [1].
| Evidence Dimension | Serum TC elevation (fold change vs. control) |
|---|---|
| Target Compound Data | Significant increase (p<0.05) at 16.5 μmol/kg/day |
| Comparator Or Baseline | CDP and CDO: Significant increase (p<0.05) at 16.5 μmol/kg/day |
| Quantified Difference | No significant difference between CDS, CDP, and CDO groups; all induced hyperlipidemia. |
| Conditions | C57BL/6J mice, oral gavage, 4 weeks, 16.5 μmol/kg/day |
Why This Matters
This data confirms that CDS is a valid, non-inferior substitute for other 3-MCPD diesters in hyperlipidemia research, ensuring experimental consistency when specific fatty acid chain length is a critical variable.
- [1] Lu, J., Wang, Z., Ren, M., Feng, G., Ye, B., Wang, Y., Fang, B., Deng, X., & Guan, S. (2015). A 4-week study of four 3-monochloropropane-1,2-diol diesters on lipid metabolism in C57BL/6J mice. Environmental Toxicology and Pharmacology, 40(2), 453-458. View Source
